molecular formula C18H21ClN2O3S B3574288 N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide

N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide

Cat. No.: B3574288
M. Wt: 380.9 g/mol
InChI Key: MOQUUTBLKBAUBW-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a chloro substituent, and a diethylsulfamoyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzoic acid, benzylamine, and diethylamine.

    Reduction: The nitro group in 2-chloro-5-nitrobenzoic acid is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Acylation: The resulting amine is then acylated with benzyl chloride to form N-benzyl-2-chloro-5-aminobenzamide.

    Sulfonation: Finally, the amine group is sulfonated with diethylamine and a sulfonating agent like chlorosulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and sulfamoyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution: Formation of N-benzyl-2-substituted-5-(diethylsulfamoyl)benzamide derivatives.

    Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Hydrolysis: Formation of 2-chloro-5-(diethylsulfamoyl)benzoic acid and benzylamine.

Scientific Research Applications

N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide can be compared with other similar compounds, such as:

    N-benzyl-2-chloro-5-(diethylamino)sulfonylbenzamide: Similar structure but with a diethylamino group instead of a diethylsulfamoyl group.

    N-benzyl-2-chloro-5-(dimethylsulfamoyl)benzamide: Similar structure but with a dimethylsulfamoyl group instead of a diethylsulfamoyl group.

    N-benzyl-2-chloro-5-(methylsulfamoyl)benzamide: Similar structure but with a methylsulfamoyl group instead of a diethylsulfamoyl group.

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

N-benzyl-2-chloro-5-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-3-21(4-2)25(23,24)15-10-11-17(19)16(12-15)18(22)20-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQUUTBLKBAUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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